

Navigating the Isomeric Maze: A Technical Guide to the IUPAC Nomenclature of C₆H₄Br₂FN

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Compound of Interest

Compound Name: 2,4-Dibromo-6-fluoroaniline

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[CITY, STATE] – In the intricate landscape of synthetic chemistry and drug development, the precise and unambiguous identification of molecular structures is paramount. The chemical formula C₆H₄Br₂FN represents a fascinating case study in the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). This guide, intended for researchers, scientists, and professionals in drug development, delves into the structural isomerism of C₆H₄Br₂FN and provides a comprehensive elucidation of their corresponding IUPAC names.

The Challenge of Isomerism in Polysubstituted Aromatics

A single molecular formula can represent multiple distinct compounds, known as isomers, which possess the same atoms but differ in their spatial arrangement. For polysubstituted benzene derivatives like C₆H₄Br₂FN, the various possible positions of the bromine, fluorine, and amino substituents on the benzene ring give rise to a number of structural isomers. Each of these isomers exhibits unique physical, chemical, and biological properties, necessitating a rigorous and systematic nomenclature to ensure clarity and reproducibility in scientific communication.

The IUPAC system for naming organic compounds provides a set of logical rules to assign a unique name to every distinct compound. For substituted benzene derivatives, the naming

process is governed by the priority of the attached functional groups and the principle of assigning the lowest possible locants to the substituents.

Foundational Principles of IUPAC Nomenclature for Substituted Benzenes

The naming of polysubstituted benzene rings follows a systematic approach. When a monosubstituted benzene has a common name that is accepted by IUPAC (e.g., toluene, phenol, aniline), this common name is often used as the parent name for its derivatives.^[1]

For the molecular formula $C_6H_4Br_2FN$, the substituents are an amino group ($-NH_2$), a fluorine atom ($-F$), and two bromine atoms ($-Br$). According to IUPAC priority rules, the amino group has higher priority for citation as a parent compound than the halogen substituents.^[2] Therefore, the parent name for the isomers of $C_6H_4Br_2FN$ will be aniline.

The carbon atom bearing the amino group is assigned the locant '1'. The remaining substituents are then numbered to give them the lowest possible set of locants. The substituents are listed alphabetically in the final name.

Systematic Identification and Nomenclature of $C_6H_4Br_2FN$ Isomers

Based on the principles outlined above, we can systematically identify and name the possible structural isomers of $C_6H_4Br_2FN$ where the substituents are on a benzene ring.

Isomers of Dibromo-fluoroaniline

The following table details the IUPAC names for the various isomers of dibromo-fluoroaniline. The rationale for the numbering of the benzene ring is to provide the lowest possible locant set for the substituents, with the amino group at position 1.

IUPAC Name	Substituent Positions
2,3-Dibromo-4-fluoroaniline	-NH ₂ (1), -Br (2), -Br (3), -F (4)
2,3-Dibromo-5-fluoroaniline	-NH ₂ (1), -Br (2), -Br (3), -F (5)
2,3-Dibromo-6-fluoroaniline	-NH ₂ (1), -Br (2), -Br (3), -F (6)
2,4-Dibromo-3-fluoroaniline	-NH ₂ (1), -Br (2), -F (3), -Br (4)
2,4-Dibromo-5-fluoroaniline	-NH ₂ (1), -Br (2), -F (5), -Br (4)
2,4-Dibromo-6-fluoroaniline	-NH ₂ (1), -Br (2), -F (6), -Br (4)
2,5-Dibromo-3-fluoroaniline	-NH ₂ (1), -Br (2), -F (3), -Br (5)
2,5-Dibromo-4-fluoroaniline	-NH ₂ (1), -Br (2), -F (4), -Br (5)
2,6-Dibromo-3-fluoroaniline	-NH ₂ (1), -Br (2), -F (3), -Br (6)
2,6-Dibromo-4-fluoroaniline	-NH ₂ (1), -Br (2), -F (4), -Br (6)
3,4-Dibromo-2-fluoroaniline	-NH ₂ (1), -F (2), -Br (3), -Br (4)
3,4-Dibromo-5-fluoroaniline	-NH ₂ (1), -F (5), -Br (3), -Br (4)
3,4-Dibromo-6-fluoroaniline	-NH ₂ (1), -F (6), -Br (3), -Br (4)
3,5-Dibromo-2-fluoroaniline	-NH ₂ (1), -F (2), -Br (3), -Br (5)
3,5-Dibromo-4-fluoroaniline	-NH ₂ (1), -F (4), -Br (3), -Br (5)

Visualizing the Isomers: Structural Diagrams

To further aid in the unambiguous identification of these isomers, the following section provides 2D structural diagrams generated using the DOT language.

2,4-Dibromo-6-fluoroaniline

Caption: Structure of **2,4-dibromo-6-fluoroaniline**

2,6-Dibromo-4-fluoroaniline

Caption: Structure of **2,6-dibromo-4-fluoroaniline**

3,5-Dibromo-4-fluoroaniline

Caption: Structure of 3,5-dibromo-4-fluoroaniline

Conclusion

The systematic application of IUPAC nomenclature is essential for the precise identification of chemical compounds, particularly in the context of complex isomers such as those of $C_6H_4Br_2FN$. By recognizing the priority of the amino group to define the parent aniline structure and applying the principle of lowest locants for the remaining bromo and fluoro substituents, a unique and descriptive name can be assigned to each isomer. This guide provides a foundational framework for researchers and professionals to confidently navigate the nomenclature of polysubstituted aromatic compounds, thereby fostering clarity and accuracy in scientific discourse and discovery.

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References

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